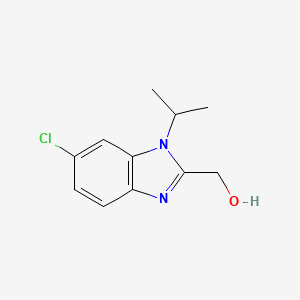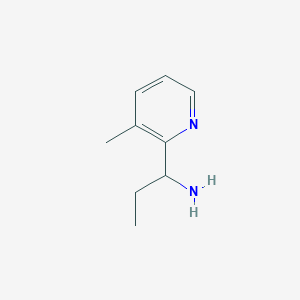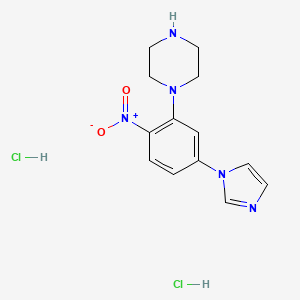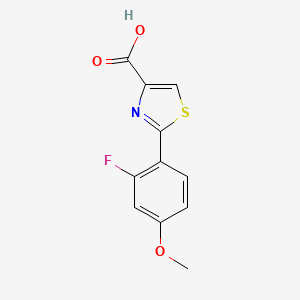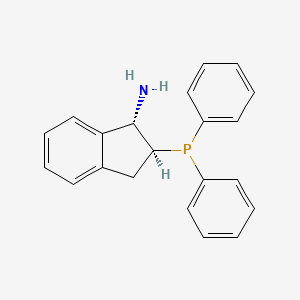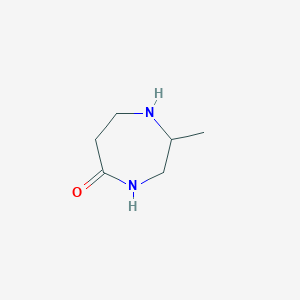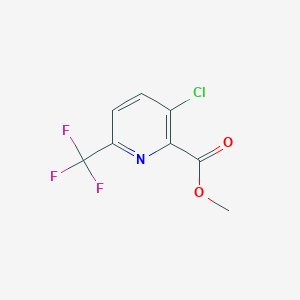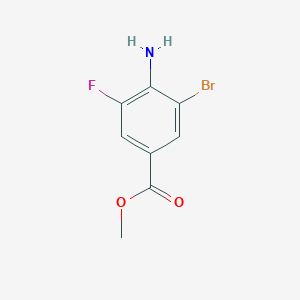
Fmoc-Nα-甲基-4-氯-D-苯丙氨酸
描述
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is C25H22ClNO4, and it has a molecular weight of 435.90 g/mol .
科学研究应用
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of custom peptides for research and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl and chloro substituents. The process generally includes:
Fmoc Protection: The amino group of D-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Methylation: The alpha position is methylated using methyl iodide (CH3I) under basic conditions.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production methods for Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and commercial applications .
化学反应分析
Types of Reactions
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like DIPEA.
Major Products Formed
Substitution: Various substituted phenylalanine derivatives.
Deprotection: Free amino acid without the Fmoc group.
Coupling: Peptide chains with Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine incorporated
作用机制
The mechanism of action of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to allow further reactions. The methyl and chloro substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide chemistry .
相似化合物的比较
Similar Compounds
Fmoc-4-chloro-D-phenylalanine: Lacks the methyl group at the alpha position.
Fmoc-Nalpha-methyl-D-phenylalanine: Lacks the chlorine atom on the phenyl ring.
Fmoc-D-phenylalanine: Lacks both the methyl and chlorine substituents.
Uniqueness
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of both the methyl and chlorine substituents, which can significantly affect its chemical properties and reactivity compared to similar compounds .
属性
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJLZWXYPPOHJ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



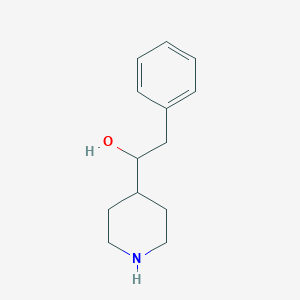
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
